molecular formula C15H29NO B379608 N-cyclododecylpropanamide

N-cyclododecylpropanamide

Cat. No.: B379608
M. Wt: 239.4g/mol
InChI Key: WYQNQDNIYYYTBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Cyclododecylpropanamide is an amide derivative characterized by a cyclododecyl group (a 12-membered cycloalkane) attached to the nitrogen of a propanamide backbone. Its structure confers unique physicochemical properties, such as high hydrophobicity and thermal stability, which may render it suitable for applications in polymer stabilizers, surfactants, or specialty solvents.

Properties

Molecular Formula

C15H29NO

Molecular Weight

239.4g/mol

IUPAC Name

N-cyclododecylpropanamide

InChI

InChI=1S/C15H29NO/c1-2-15(17)16-14-12-10-8-6-4-3-5-7-9-11-13-14/h14H,2-13H2,1H3,(H,16,17)

InChI Key

WYQNQDNIYYYTBT-UHFFFAOYSA-N

SMILES

CCC(=O)NC1CCCCCCCCCCC1

Canonical SMILES

CCC(=O)NC1CCCCCCCCCCC1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence focuses on amidines, a distinct class of compounds with the general structure R1C(=NR2)NR3R4, which differ from amides (RCONR2) in both functional group and reactivity. While direct structural analogs of N-cyclododecylpropanamide (an amide) are absent in the evidence, the listed amidines (e.g., N,N-dimethylpropanamidine , N,N-dipropylpropanamidine ) share superficial similarities in alkyl chain length and substituent topology. Below is a comparative analysis based on substituent effects and regulatory context:

Table 1: Comparison of Amidines from Evidence

Compound Name CAS Number Substituents (R1, R2) Key Features
N,N-Dimethylpropanamidine 56776-14-8 Methyl, Methyl Short-chain amidine; high polarity
N,N-Dipropylpropanamidine 1341496–89–6 Propyl, Propyl Longer alkyl chains; increased lipophilicity
N,N-Dimethylisobutanamidine 321881–25–8 Methyl, Methyl Branched alkyl group; steric hindrance
N,N-Dipropylacetamidine 1339586–99–0 Propyl, Propyl Acetamidine backbone; moderate solubility

Key Findings:

Substituent Effects: Shorter alkyl chains (e.g., methyl in N,N-dimethylpropanamidine ) enhance polarity and water solubility compared to bulkier groups like cyclododecyl in this compound.

In contrast, this compound’s regulatory status is undefined in the evidence, though its structural complexity may subject it to scrutiny under analogous frameworks.

Functional Group Reactivity : Amidines exhibit basicity at the imine nitrogen, enabling protonation and coordination chemistry, whereas amides like this compound are less basic and more prone to hydrolysis under acidic or alkaline conditions.

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